molecular formula C23H24N4O3 B1229376 1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide

1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide

Cat. No. B1229376
M. Wt: 404.5 g/mol
InChI Key: PIPLFSRYSOVDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[1-(2-methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide is a member of isoquinolines.

Scientific Research Applications

Fluorescence Microscopy in Receptor Visualization

The compound 1-(2-methoxyphenyl)piperazine, a derivative closely related to the queried chemical, has been synthesized with an environment-sensitive fluorescent moiety. It shows very high affinity for 5-HT(1A) receptors and good fluorescence properties, making it useful for visualizing these receptors in cells through fluorescence microscopy (Lacivita et al., 2009).

Development of PET Radiotracers

Compounds like 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine and 2-Methoxy-5-methyl-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]benzamide, which share structural similarities with the queried compound, have been investigated as leads for tumor diagnosis due to their high affinity at σ(2) receptors. These studies aid in the development of PET tracers for σ(2) receptor imaging in tumor diagnosis (Abate et al., 2011).

Antihypertensive Agent Synthesis

Derivatives of piperidines, including compounds related to the queried chemical, have been synthesized as potential antihypertensive agents. The structural modifications of these compounds offer insights into developing new therapeutic agents for hypertension (Obase et al., 1983).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant activity in inhibiting cyclooxygenase enzymes and demonstrated potential as therapeutic agents for inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Fluoroquinolone-based compounds, bearing structural resemblance to the queried chemical, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents (Patel et al., 2010).

Insecticidal Activity

Pyridine derivatives, structurally related to the queried compound, have been synthesized and shown to possess significant insecticidal activities. This research is valuable for developing new insecticides (Bakhite et al., 2014).

properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

1-[1-(2-methoxyanilino)isoquinoline-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-30-20-9-5-4-8-19(20)26-22-17-7-3-2-6-16(17)18(14-25-22)23(29)27-12-10-15(11-13-27)21(24)28/h2-9,14-15H,10-13H2,1H3,(H2,24,28)(H,25,26)

InChI Key

PIPLFSRYSOVDPO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC2=NC=C(C3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)N

Canonical SMILES

COC1=CC=CC=C1NC2=NC=C(C3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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